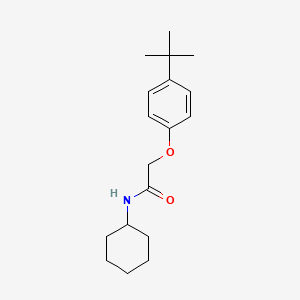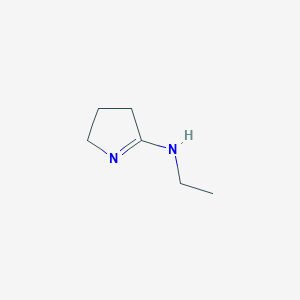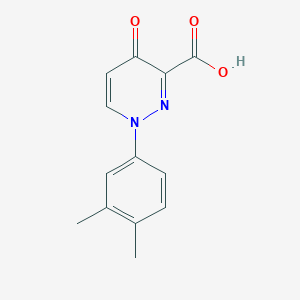
2-(4-tert-butylphenoxy)-N-cyclohexylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-tert-Butylphenoxy)-N-cyclohexylacetamide is an organic compound that features a phenoxy group substituted with a tert-butyl group and an acetamide moiety attached to a cyclohexyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-tert-butylphenoxy)-N-cyclohexylacetamide typically involves the following steps:
Formation of 4-tert-butylphenol: This can be achieved by the acid-catalyzed alkylation of phenol with isobutene.
Preparation of 2-(4-tert-butylphenoxy)cyclohexanol: This intermediate is synthesized by the condensation of 4-tert-butylphenol with epoxy cyclohexane, followed by alkylation.
Formation of this compound: The final step involves the reaction of 2-(4-tert-butylphenoxy)cyclohexanol with acetic anhydride in the presence of a base to form the acetamide derivative.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The phenoxy group can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: The acetamide moiety can be reduced to form the corresponding amine.
Substitution: The tert-butyl group can be substituted under certain conditions, although it is generally resistant to many types of substitution due to steric hindrance.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized phenolic derivatives.
Reduction: Formation of the corresponding amine from the acetamide group.
Substitution: Formation of halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity, making it a candidate for drug development.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-cyclohexylacetamide would depend on its specific application. For example, if used as a pharmaceutical, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
4-tert-Butylphenol: A precursor in the synthesis of 2-(4-tert-butylphenoxy)-N-cyclohexylacetamide.
2-(4-tert-Butylphenoxy)cyclohexanol: An intermediate in the synthesis of the target compound.
N-cyclohexylacetamide: A structurally similar compound lacking the phenoxy group.
Uniqueness: this compound is unique due to the combination of its phenoxy, tert-butyl, and acetamide functionalities, which confer specific chemical and physical properties that can be exploited in various applications.
Propriétés
Formule moléculaire |
C18H27NO2 |
|---|---|
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
2-(4-tert-butylphenoxy)-N-cyclohexylacetamide |
InChI |
InChI=1S/C18H27NO2/c1-18(2,3)14-9-11-16(12-10-14)21-13-17(20)19-15-7-5-4-6-8-15/h9-12,15H,4-8,13H2,1-3H3,(H,19,20) |
Clé InChI |
DBYLGNUUDMKPBF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methyl)isoindoline-1,3-dione](/img/structure/B12116133.png)




![(1Z)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-3-(4-methoxyphenyl)propan-2-one](/img/structure/B12116170.png)





![2-[(4-Chloro-1,2,5-thiadiazol-3-yl)amino]ethanol](/img/structure/B12116216.png)
![5-(2-Isopropyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12116224.png)

